molecular formula C17H12N4O4S B4070328 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

Numéro de catalogue B4070328
Poids moléculaire: 368.4 g/mol
Clé InChI: SFEKABXOSJEZLI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to be effective in inhibiting BTK and has potential applications in the treatment of various B-cell malignancies.

Mécanisme D'action

4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide works by irreversibly binding to the active site of BTK, inhibiting its activity and downstream signaling pathways. BTK is a key component of the BCR signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK leads to decreased proliferation and survival of B-cells, making it a promising target for the treatment of B-cell malignancies.
Biochemical and physiological effects:
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to have potent anti-tumor activity in preclinical models of various B-cell malignancies. In addition to its anti-tumor effects, 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the activation of T-cells. 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to have a favorable safety profile in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its potency and specificity for BTK. 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been shown to be highly selective for BTK and does not inhibit other kinases in the same family, making it a valuable tool for studying BCR signaling pathways. However, one limitation of using 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide in lab experiments is its irreversible binding to BTK, which can make it difficult to study the reversible effects of BTK inhibition.

Orientations Futures

There are several potential future directions for the development of 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide. One potential direction is the combination of 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide with other anti-cancer agents, such as venetoclax, to enhance its anti-tumor activity. Another potential direction is the development of 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide as a treatment for autoimmune diseases, such as rheumatoid arthritis, where BCR signaling pathways play a role in disease pathogenesis. Additionally, the development of 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide as a treatment for other types of cancer, such as solid tumors, is an area of active research.

Applications De Recherche Scientifique

4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has been extensively studied in preclinical models and has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In a preclinical study, 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide was shown to inhibit BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. 4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

Propriétés

IUPAC Name

4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O4S/c22-15(12-3-7-14(8-4-12)21(24)25)19-13-5-1-11(2-6-13)16(23)20-17-18-9-10-26-17/h1-10H,(H,19,22)(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEKABXOSJEZLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-nitrobenzoyl)amino]-N-(1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
Reactant of Route 2
Reactant of Route 2
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
Reactant of Route 3
Reactant of Route 3
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide
Reactant of Route 6
Reactant of Route 6
4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.